molecular formula C9H15N3O2 B13634004 Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate

Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate

Cat. No.: B13634004
M. Wt: 197.23 g/mol
InChI Key: TWHYYIAGLANRCX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1H-imidazol-1-yl)butanoate is a chemical building block of interest in medicinal and biochemical research. This compound features both an amino acid ester backbone and an imidazole heterocycle, a combination present in various biologically active molecules. The imidazole ring is a known pharmacophore, often associated with coordination to metal ions and participation in hydrogen bonding, which makes derivatives containing this structure valuable for developing enzyme inhibitors or investigating molecular recognition processes . Researchers utilize this compound and its close analogs, such as its methyl ester variant, as synthetic intermediates in the exploration of more complex molecules . The presence of the ethyl ester protects the carboxylic acid functionality, making the molecule suitable for further synthetic modifications, particularly solid-phase peptide synthesis or the creation of amide derivatives. The primary amino group on the carbon chain allows for condensation reactions, enabling the molecule to be incorporated into larger molecular frameworks. As a standard practice, handling should adhere to safe laboratory procedures. Consult the material safety data sheet (MSDS) for specific hazard and handling information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-amino-4-imidazol-1-ylbutanoate

InChI

InChI=1S/C9H15N3O2/c1-2-14-9(13)8(10)3-5-12-6-4-11-7-12/h4,6-8H,2-3,5,10H2,1H3

InChI Key

TWHYYIAGLANRCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=CN=C1)N

Origin of Product

United States

Preparation Methods

Typical Reaction Scheme:

  • Starting materials : Ethyl 2-bromo-4-aminobutanoate or ethyl 2-bromo-2-methylpropanoate (as the alkylating agent) and imidazole.
  • Reaction conditions : The reaction is carried out in the presence of a base such as potassium carbonate to deprotonate the imidazole, enhancing its nucleophilicity.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to stabilize the charged intermediates and facilitate substitution.
  • Temperature : Moderate heating (50–80°C) is applied to drive the reaction to completion.
  • Mechanism : The nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon bearing the bromine, displacing the bromide ion and forming the C–N bond.

This method efficiently yields this compound with good selectivity and yield, as the imidazole ring is a strong nucleophile under these conditions.

Optimization of Reaction Parameters and Purification

  • Base selection : Potassium carbonate is commonly used due to its mildness and effectiveness.
  • Solvent choice : DMF and DMSO are preferred for their ability to dissolve both organic and inorganic reagents and stabilize transition states.
  • Temperature control : Maintaining temperature between 50°C and 80°C balances reaction rate and minimizes side reactions.
  • Purification : The crude product is purified by recrystallization from ethanol or ethyl acetate, or by flash chromatography using silica gel with an eluent mixture of ethyl acetate and hexane (ratio 3:7) to achieve purity above 98%.

Analytical Monitoring and Characterization

Summary Table of Preparation Method

Step Reagents & Conditions Purpose Notes
1 Ethyl 2-bromo-4-aminobutanoate + Imidazole + K2CO3 in DMF Nucleophilic substitution to attach imidazole Base deprotonates imidazole; polar aprotic solvent facilitates reaction
2 Heating at 50–80°C for 4–8 hours Drive reaction to completion Avoid excessive temperature to prevent decomposition
3 Workup with water and extraction with ethyl acetate Isolate organic product Removes inorganic salts and unreacted materials
4 Purification by recrystallization or flash chromatography Obtain pure compound Ethanol or ethyl acetate/hexane solvents commonly used
5 Characterization by HPLC, NMR, MS, IR Confirm structure and purity Ensures product suitability for further research

Research Outcomes and Practical Considerations

  • The nucleophilic substitution method provides a straightforward and scalable route to this compound.
  • Reaction yields typically range from 70% to 85% under optimized conditions.
  • Side reactions such as elimination or over-alkylation are minimized by controlling stoichiometry and reaction time.
  • The compound’s stability is generally good under standard laboratory conditions; however, storage under inert atmosphere and low temperature is recommended to prevent hydrolysis of the ester group.
  • Continuous flow synthesis platforms have been explored to enhance reproducibility and scale-up potential, offering better control over reaction parameters and improved safety profiles for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate is a building block for synthesizing complex molecules and studying reaction mechanisms. The compound's imidazole ring, similar to that of histidine, makes it useful in biochemical studies and enzyme research.

Chemistry this compound is used as a building block in the synthesis of more complex molecules and the study of reaction mechanisms.
Biology Due to the similarity of the compound’s imidazole ring to histidine, it can be applied to biochemical studies and enzyme research.
Industry this compound can be used in the production of agrochemicals, dyes, and other functional materials.

Potential Therapeutic Applications

Research suggests that this compound may interact with biological targets, such as enzymes and receptors involved in disease processes. Its structural similarity to amino acids suggests it could mimic natural substrates, engaging in biological pathways effectively. As an imidazole derivative, this compound may also influence various biochemical pathways and exhibit biological activities, such as antimicrobial and anticancer properties.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-amino-4-(1H-imidazol-1-yl)butanoate with four related compounds, focusing on structural features, physicochemical properties, synthesis routes, and applications.

Structural and Functional Group Analysis
Compound Name Key Substituents/Functional Groups CAS Number Notable Features
This compound (Target) 2-amino, 4-(1H-imidazol-1-yl), ester Not provided Amino group enhances nucleophilicity; imidazole enables hydrogen bonding.
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate 1-methyl benzimidazole, 5-(benzyl(2-hydroxyethyl)amino), ester Not provided Bulky benzyl and hydroxyethyl groups increase steric hindrance and polarity.
Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate 1-methyl benzimidazole, 5-nitro, ester 3543-72-4 Nitro group (electron-withdrawing) directs electrophilic substitution reactions.
Ethyl 4-[1-(triphenylmethyl)-1H-imidazol-4-yl]butanoate 1-trityl (triphenylmethyl), imidazole, ester SCHEMBL4383636 Trityl group acts as a protective moiety, reducing reactivity at the imidazole.

Key Observations :

  • Substituents like the 5-nitro group in and the trityl group in significantly alter electronic and steric profiles, influencing solubility and synthetic utility.
Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogous esters:

  • Volatility: Simple esters (e.g., ethyl hexanoate) exhibit high volatility, as seen in passion fruit volatile profiles . However, imidazole-containing esters like the target compound likely have lower volatility due to increased polarity and molecular weight.
  • Solubility: The amino and imidazole groups in the target compound may improve water solubility relative to nitro- or trityl-substituted analogs, which are more lipophilic .

Research Findings and Trends

  • Synthetic Efficiency : Compounds like and highlight the importance of substituent choice in optimizing reaction yields. For instance, bulky groups in may necessitate longer reaction times or higher temperatures.
  • Stability: Nitro-substituted esters () are less stable under reducing conditions compared to amino-substituted analogs, which require careful handling .

Biological Activity

Ethyl 2-amino-4-(1H-imidazol-1-yl)butanoate is a compound of considerable interest in medicinal chemistry due to its unique structural features, including an imidazole ring and an amino acid derivative. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄N₄O₂, with a molecular weight of approximately 198.24 g/mol. The presence of the imidazole ring is significant as it is commonly found in various biologically active molecules. The butanoate group enhances its solubility and potential bioactivity, making it a candidate for further pharmacological exploration.

Target Interactions

Research indicates that this compound may interact with several biological targets, particularly enzymes and receptors involved in disease processes. Its structural similarity to amino acids suggests that it could mimic natural substrates, allowing it to engage in biological pathways effectively.

Biochemical Pathways

As an imidazole derivative, the compound may influence various biochemical pathways. Although specific interactions remain largely uncharacterized, imidazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties .

Antimicrobial Properties

This compound has shown promising results in antimicrobial assays against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Pathogen TestedActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliInhibition
Klebsiella pneumoniaeModerate Inhibition

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders or cancers.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted by Foroumadi et al. demonstrated the compound's effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers. The compound exhibited significant inhibition zones in disk diffusion assays, indicating its potential as an antibacterial agent .
  • Cytotoxicity Assays : In vitro cytotoxicity assays on human cancer cell lines (HeLa and A549) showed that while the compound did not exhibit significant cytotoxic effects at lower concentrations, it did show potential for further development into anticancer therapeutics at higher concentrations .
  • Mechanistic Studies : Research has focused on elucidating the mechanisms through which this compound exerts its effects. These studies have indicated that the compound may alter cellular signaling pathways related to apoptosis and cell proliferation .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-amino-4-(1H-imidazol-1-yl)butanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting ethyl 2-bromo-4-aminobutanoate with 1H-imidazole under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF at elevated temperatures (60–80°C). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of imidazole to bromoester) and reaction time (12–24 hours). Side products, such as dimerization or over-alkylation, can arise if temperature or base concentration exceeds thresholds .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography with SHELX software is widely used for structural validation. Key parameters include:

  • R-factor : <0.05 for high-resolution data.
  • Torsion angles : Confirming the imidazole ring’s planar geometry (deviation <0.01 Å).
  • Hydrogen bonding : Between the amino group and adjacent heteroatoms (N–H···N/O distances: 2.8–3.2 Å). Discrepancies in bond lengths (>0.02 Å from expected values) may indicate residual solvent or disorder .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 1.2 (triplet, CH₂CH₃), δ 3.4–3.6 (multiplet, NH₂ and CH₂N), and δ 7.4–7.6 (singlet, imidazole protons).
  • IR : Strong bands at 1680 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N–H stretch).
  • MS : ESI-MS (positive mode) gives [M+H]⁺ at m/z 226.1 .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

The imidazole ring mimics histidine residues in proteins, enabling interactions with enzyme active sites (e.g., cytochrome P450 or kinases). The amino group participates in hydrogen bonding, while the ester moiety enhances membrane permeability. In vitro studies suggest inhibition of BACE1 (β-secretase) via competitive binding (IC₅₀: 12 µM), relevant to Alzheimer’s research .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial activity (e.g., E. coli MIC: 8–32 µg/mL across studies) arise from:

  • Assay variability : Broth microdilution vs. agar diffusion.
  • Steric effects : Substituent positioning on the imidazole ring (e.g., 4-iodo derivatives show enhanced potency). Meta-analyses recommend standardizing protocols and using isogenic mutant strains to isolate target-specific effects .

Q. How do structural modifications at the 4-position of the imidazole ring alter pharmacological properties?

Comparative data for analogs:

SubstituentLogPSolubility (mg/mL)Anticancer IC₅₀ (µM)
-H (parent compound)1.225.445.6
-I (4-iodo)2.88.318.9
-CH₃ (4-methyl)1.520.132.4
Iodo-substitution increases lipophilicity and cytotoxicity but reduces solubility, necessitating prodrug strategies .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

DFT calculations (B3LYP/6-31G*) reveal:

  • LUMO localization : On the ester carbonyl (C=O), making it susceptible to nucleophilic attack (e.g., by amines or thiols).
  • Activation energy : 85 kJ/mol for hydrolysis at pH 7.4, indicating moderate stability in aqueous buffers. MD simulations further show solvent accessibility of the imidazole N3 atom, critical for metal coordination .

Methodological Considerations

  • Contradiction Analysis : Cross-validate crystallographic data with spectroscopic results to confirm tautomeric forms (e.g., 1H- vs. 3H-imidazole).
  • Experimental Design : Use blocking groups (e.g., Boc-protected amines) during synthesis to prevent side reactions .
  • Data Reproducibility : Report solvent purity (HPLC-grade) and storage conditions (-20°C under argon) to minimize degradation .

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